molecular formula C17H16N4O B14952153 5-methyl-4-[(E)-(4-methylphenyl)diazenyl]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

5-methyl-4-[(E)-(4-methylphenyl)diazenyl]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B14952153
M. Wt: 292.33 g/mol
InChI Key: MZPVWOCTNZRDJS-UHFFFAOYSA-N
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Description

5-methyl-4-[(E)-(4-methylphenyl)diazenyl]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is a compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) within their molecular structure. These compounds are widely used in various industries due to their vibrant colors and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-4-[(E)-(4-methylphenyl)diazenyl]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one typically involves the azo coupling reaction. This reaction is carried out by diazotizing an aromatic amine and then coupling it with a suitable coupling component. The reaction conditions often include acidic or basic media, depending on the specific reactants used .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The industrial methods also incorporate purification steps such as recrystallization and chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

5-methyl-4-[(E)-(4-methylphenyl)diazenyl]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield amines .

Scientific Research Applications

5-methyl-4-[(E)-(4-methylphenyl)diazenyl]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a dye in analytical chemistry.

    Biology: Investigated for its potential as a biological stain and in DNA binding studies.

    Medicine: Explored for its potential pharmacological activities, including anti-inflammatory and anticancer properties.

    Industry: Used in the production of dyes, pigments, and other colorants

Mechanism of Action

The mechanism of action of 5-methyl-4-[(E)-(4-methylphenyl)diazenyl]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can then interact with biological molecules. This interaction can lead to various biological effects, including inhibition of enzyme activity and modulation of receptor function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-methyl-4-[(E)-(4-methylphenyl)diazenyl]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its potential pharmacological activities make it a valuable compound for various applications .

Properties

Molecular Formula

C17H16N4O

Molecular Weight

292.33 g/mol

IUPAC Name

5-methyl-4-[(4-methylphenyl)diazenyl]-2-phenyl-4H-pyrazol-3-one

InChI

InChI=1S/C17H16N4O/c1-12-8-10-14(11-9-12)18-19-16-13(2)20-21(17(16)22)15-6-4-3-5-7-15/h3-11,16H,1-2H3

InChI Key

MZPVWOCTNZRDJS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N=NC2C(=NN(C2=O)C3=CC=CC=C3)C

Origin of Product

United States

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